molecular formula C23H19N3O2 B5710062 2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide

Cat. No.: B5710062
M. Wt: 369.4 g/mol
InChI Key: OBZNXGHJPOXLNM-MFKUBSTISA-N
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Description

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide is a complex organic compound that features a naphthalene ring, a quinoline moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide typically involves the following steps:

    Formation of the naphthalen-1-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Synthesis of the quinolin-8-ylmethylideneamino group: This involves the condensation of quinoline-8-carbaldehyde with an amine to form the imine linkage.

    Coupling of the two moieties: The final step involves coupling the naphthalen-1-yloxy group with the quinolin-8-ylmethylideneamino group through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene and quinoline rings can be oxidized under strong oxidizing conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The naphthalen-1-yloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and quinoline rings.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide is unique due to the presence of both the naphthalene and quinoline rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16(28-21-13-5-8-17-7-2-3-12-20(17)21)23(27)26-25-15-19-10-4-9-18-11-6-14-24-22(18)19/h2-16H,1H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZNXGHJPOXLNM-MFKUBSTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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